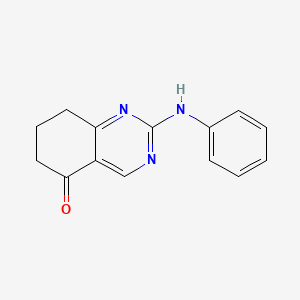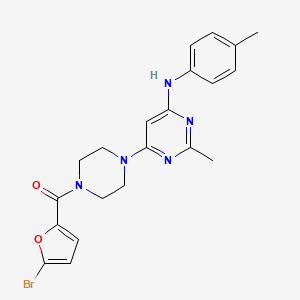
2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one is a chemical compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one typically involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through a cyclization process, forming the quinazoline ring system. Common reagents used in this synthesis include acetic acid, hydrochloric acid, and sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts such as palladium or platinum can enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylamino group can undergo substitution reactions with various electrophiles, leading to the formation of substituted quinazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can have different biological activities and properties.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Due to its biological activity, it is being investigated for its potential use in treating diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth or the modulation of neurotransmitter activity.
類似化合物との比較
Similar Compounds
2-(Phenylamino)benzoic acid: This compound shares a similar phenylamino group but has a different core structure.
2-Methyl-6-phenylpyridine-3-carboxylic acid: Another compound with a similar phenylamino group but a different ring system.
Uniqueness
2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific quinazoline ring system, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C14H13N3O |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
2-anilino-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C14H13N3O/c18-13-8-4-7-12-11(13)9-15-14(17-12)16-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,15,16,17) |
InChIキー |
GPVKSROWFGDUKP-UHFFFAOYSA-N |
正規SMILES |
C1CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propan-2-yl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11332473.png)

![1-(4-Chlorophenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11332486.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-ethoxybenzamide](/img/structure/B11332491.png)
![1-(4-Benzyl-1-piperazinyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone](/img/structure/B11332492.png)
![5-{4-[(3-methylphenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11332499.png)
![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B11332501.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11332507.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11332516.png)
![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11332518.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11332523.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11332529.png)
![N-(3-chlorophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11332537.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B11332542.png)
